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Compound of Interest

N-Hydroxy-2,4,6-trimethoxy-
Compound Name:

benzamidine
CAS No.: 160150-34-5
Cat. No.: B063018

Get Quote

Executive Summary

In the landscape of medicinal chemistry, amidoximes serve as critical structural motifs and
synthetic intermediates. N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5) is a
highly substituted benzamidoxime that functions as a foundational building block for the
synthesis of complex heterocyclic compounds, most notably 1,2,4-thiadiazoles and 1,2,4-
oxadiazoles[1].

As a Senior Application Scientist, | have structured this whitepaper to provide an in-depth
analysis of its systematic nomenclature, physicochemical properties, and the precise,
mechanistically-driven synthetic protocols required to handle this sterically hindered molecule.
Furthermore, we will explore its downstream utility in developing potent cholecystokinin (CCK)
receptor modulators[2].

Chemical Identity & Systematic Nomenclature
Analysis
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The trivial name "N-hydroxy-2,4,6-trimethoxy-benzamidine” is widely used in literature and
commercial catalogs[3], but understanding its structural geometry requires deconstructing its
Preferred IUPAC Name (PIN).

Systematic IUPAC Name:N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide

» benzenecarboximidamide: This forms the parent scaffold, traditionally known as
benzamidine. It consists of a benzene ring attached to a carboximidamide group (
—C(=NH)NH2).

e N'-hydroxy: The N’ locant specifies that the hydroxyl ( —OH ) modification occurs on the sp2 -
hybridized imine nitrogen rather than the sp3 -hybridized amine nitrogen. This specific
arrangement classifies the molecule as an amidoxime.

e 2,4,6-trimethoxy: Three electron-donating methoxy ( —OCHS3) groups are positioned at both
ortho (2,6) and the para (4) positions relative to the amidoxime moiety. The 2,6-substitution
creates significant steric bulk, which dictates the kinetic requirements for its synthesis.

Quantitative Physicochemical Data

To facilitate experimental planning, the foundational data for this compound is summarized
below[3][4]:

Property Value

N'-hydroxy-2,4,6-

Systematic IUPAC Name ] o )
trimethoxybenzenecarboximidamide

Common Synonyms 2,4,6-trimethoxybenzamidoxime[1]
CAS Registry Number 160150-34-5[3]

Molecular Formula C10H14N204[3]

Molecular Weight 226.23 g/mol [3]

Melting Point ~205 °CJ[1]

Synthetic Methodology & Mechanistic Rationale
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The synthesis of N-hydroxy-2,4,6-trimethoxy-benzamidine relies on the nucleophilic addition
of hydroxylamine to a sterically hindered nitrile[1]. Standard room-temperature protocols fail
here due to the severe steric shielding provided by the 2,6-dimethoxy groups.

Protocol 1: Synthesis of N-Hydroxy-2,4,6-trimethoxy-
benzamidine

This protocol is adapted from validated patent literature for the preparation of CCK antagonist
intermediates[1].

Reagents Required:

2,4,6-trimethoxybenzonitrile (12.0 g, ~62 mmol)

Hydroxylamine hydrochloride (13.8 g, ~198 mmol)

Sodium metal (4.3 g, ~187 mmol)

Absolute ethanol (200 mL)
Step-by-Step Workflow & Causality:

o Preparation of the Nucleophile: Dissolve 4.3 g of sodium metal in 100 mL of absolute ethanol
to generate sodium ethoxide ( NaOEt ).

o Mechanistic Rationale: Hydroxylamine is supplied as a stable hydrochloride salt. To
activate its nucleophilicity, the HCI must be neutralized. NaOEt is a strong enough base to
liberate the free hydroxylamine without introducing water, which could hydrolyze the nitrile.

¢ Neutralization: Cool the NaOEt solution to ~15 °C and add it dropwise to a stirred
suspension of 13.8 g hydroxylamine hydrochloride in 200 mL ethanol[1].

o Validation Checkpoint: The precipitation of sodium chloride ( NaCl ) confirms the
successful liberation of free hydroxylamine. Keep the temperature low to prevent the
exothermic decomposition of the unstable free hydroxylamine base.
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¢ Nucleophilic Addition: Introduce 12.0 g of 2,4,6-trimethoxybenzonitrile into the reaction
medium.

+ Thermal Activation: Heat the reaction mixture to a vigorous reflux for 41 hours[1].

o Mechanistic Rationale: The ortho-methoxy groups create a massive steric barrier around
the electrophilic nitrile carbon. Extended thermal energy (reflux for >40h) is an absolute
kinetic requirement to drive the sterically hindered transition state to product formation.

* Workup & Isolation: Evaporate the solvent to dryness under reduced pressure. Wash the
resulting crude crystals thoroughly with distilled water (to remove residual NaCl and
unreacted hydroxylamine) and dichloromethane[1].

o Yield & Purity: This method reliably yields the target amidoxime with a melting point of 205
°C (Yield: ~71%)[1].

2,4,6-Trimethoxybenzonitrile Hydroxylamine Hydrochloride
(Sterically Hindered Nitrile) + Sodium Ethoxide

.

Nucleophilic Addition
(Reflux, 41h)

N'-hydroxy-2,4,6-trimethoxy-
benzenecarboximidamide

Downstream Cyclization
(Trichloromethanesulfenyl chloride)

1,2,4-Thiadiazole Derivatives
(CCK Modulators)
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Fig 1. Synthetic workflow from hindered nitrile to 1,2,4-thiadiazole CCK modulators.

Downstream Pharmacological Applications (CCK
Modulation)

N-hydroxy-2,4,6-trimethoxy-benzamidine is rarely an end-product. It is primarily utilized as a
high-value intermediate to synthesize 5-acylamino-1,2,4-thiadiazoles, which act as potent
antagonists for Cholecystokinin (CCK) receptors[1][2].

Protocol 2: Reduction to Amidine (Pre-Cyclization)

Before cyclization into a thiadiazole, the amidoxime is often reduced to an amidine.

e Solvent System: Dissolve 3.4 g of the amidoxime in 120 mL of a specialized solvent mixture:
Methanol / Dichloromethane / Acetic Acid (2:2:1 v/viv)[1].

o Mechanistic Rationale: Dichloromethane ensures the highly substituted aromatic
compound remains fully solvated. Acetic acid provides the necessary proton source to
facilitate N-O bond cleavage, while preventing the over-reduction of the aromatic ring.

e Hydrogenation: Add 1.0 g of Raney Nickel catalyst. Hydrogenate in an autoclave under
2.106 Pa of pressure for 2 hours[1].

« Filtration: Filter off the pyrophoric Raney Nickel and concentrate to dryness to yield the pure
amidine.

Pharmacological Context: CCK Receptor Signaling

Cholecystokinin (CCK) is a critical polypeptide hormone that regulates gastrointestinal motility,
bile secretion, and central nervous system functions (such as anxiety and satiety)[2].

e CCK-A Receptors: Predominantly located in the Gl tract.
o CCK-B Receptors: Predominantly located in the central nervous system.

By converting N-hydroxy-2,4,6-trimethoxy-benzamidine into a 1,2,4-thiadiazole derivative,
researchers can selectively block the binding of endogenous CCK to these G-protein coupled
receptors, thereby inhibiting the downstream Phospholipase C (PLC) cascade[2].
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Fig 2. CCK receptor signaling pathway and targeted antagonist blockade.

Conclusion

N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide is a chemically robust intermediate
whose synthesis requires precise thermal and stoichiometric control to overcome inherent
steric hindrance. Its successful isolation unlocks the rapid development of functionalized 1,2,4-
thiadiazoles, providing medicinal chemists with highly tunable scaffolds for neuro-
gastrointestinal drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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